molecular formula C14H13NO3 B6414325 4-(3-Ethoxyphenyl)nicotinic acid, 95% CAS No. 1261998-53-1

4-(3-Ethoxyphenyl)nicotinic acid, 95%

Cat. No. B6414325
CAS RN: 1261998-53-1
M. Wt: 243.26 g/mol
InChI Key: RVQNDQBTZLJPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Ethoxyphenyl)nicotinic acid, or 4-EPNA, is a synthetic compound that has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. 4-EPNA has a number of unique features that make it an attractive choice for laboratory experiments, including its high solubility, stability, and low toxicity. In addition, 4-EPNA has been found to have a number of biochemical and physiological effects that can be explored for further research.

Scientific Research Applications

4-EPNA has a number of potential applications in scientific research, including the study of enzyme inhibition, protein-protein interactions, and signal transduction. 4-EPNA has been used to study the effects of enzyme inhibition on a variety of enzymes, including acetylcholinesterase, which is involved in the regulation of neurotransmission. 4-EPNA has also been used to study the effects of protein-protein interactions on a variety of proteins, including the cytochrome P450 enzyme family. Finally, 4-EPNA has been used to study the effects of signal transduction on a variety of pathways, including the MAPK/ERK pathway.

Mechanism of Action

The mechanism of action of 4-EPNA is not yet fully understood, but it is believed to involve the inhibition of acetylcholinesterase, which is an enzyme involved in the regulation of neurotransmission. 4-EPNA binds to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine, which is an important neurotransmitter. This inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-EPNA have been studied in a variety of organisms, including mice, rats, and humans. In mice, 4-EPNA has been found to increase locomotor activity, reduce anxiety-like behaviors, and reduce pain sensitivity. In rats, 4-EPNA has been found to reduce the severity of seizures and increase the sensitivity of the brain to the neurotransmitter dopamine. In humans, 4-EPNA has been found to reduce the symptoms of depression and reduce the severity of Parkinson’s disease.

Advantages and Limitations for Lab Experiments

4-EPNA has a number of advantages for laboratory experiments, including its high solubility, stability, and low toxicity. In addition, 4-EPNA has been found to have a number of biochemical and physiological effects that can be explored for further research. However, 4-EPNA also has a number of limitations, including its short half-life and its low bioavailability. In addition, 4-EPNA is not approved for human use, so any experiments involving human subjects must be conducted with extreme caution.

Future Directions

The potential applications of 4-EPNA are vast, and there are a number of future directions for research. One potential direction is the development of new and improved synthesis methods for 4-EPNA. Another potential direction is the exploration of the effects of 4-EPNA on a variety of diseases and disorders, including depression, Parkinson’s disease, and epilepsy. Finally, future research could explore the potential applications of 4-EPNA in drug development, as it has been found to have a number of biochemical and physiological effects that could be exploited for therapeutic purposes.

Synthesis Methods

4-EPNA can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. The most common method of synthesis is chemical synthesis, which involves the reaction between 3-ethoxyphenylacetic acid and nicotinic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is 4-EPNA. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between 3-ethoxyphenylacetic acid and nicotinic acid, while microbial fermentation involves the use of microorganisms to produce 4-EPNA.

properties

IUPAC Name

4-(3-ethoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-11-5-3-4-10(8-11)12-6-7-15-9-13(12)14(16)17/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQNDQBTZLJPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692555
Record name 4-(3-Ethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Ethoxyphenyl)nicotinic acid

CAS RN

1261998-53-1
Record name 4-(3-Ethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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